molecular formula C15H20O3 B8497652 2,2-Dimethyl-1-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]propan-1-one CAS No. 55866-12-1

2,2-Dimethyl-1-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]propan-1-one

Cat. No. B8497652
M. Wt: 248.32 g/mol
InChI Key: YFAYCFVDPLYXSL-UHFFFAOYSA-N
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Patent
US03998850

Procedure details

A mixture of 70.3 g. (0.284 mole) 4'-(2-methyl-2-dioxolanyl) pivalophenone and 700 ml of 2N hydrochloric acid is refluxed for 18 hours. The resulting solution is cooled, extracted with ether, the ether washed with salt water, dried, evaporated and the resulting residue is distilled at 88°-86° C mm Hg to give 4'-acetylpivalophenone.
Quantity
0.284 mol
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:7]2[CH:12]=[CH:11][C:10]([C:13](=[O:18])[C:14]([CH3:17])([CH3:16])[CH3:15])=[CH:9][CH:8]=2)OCC[O:3]1>Cl>[C:2]([C:7]1[CH:12]=[CH:11][C:10]([C:13](=[O:18])[C:14]([CH3:17])([CH3:16])[CH3:15])=[CH:9][CH:8]=1)(=[O:3])[CH3:1]

Inputs

Step One
Name
Quantity
0.284 mol
Type
reactant
Smiles
CC1(OCCO1)C1=CC=C(C=C1)C(C(C)(C)C)=O
Name
Quantity
700 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 70.3 g
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
the ether washed with salt water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
the resulting residue is distilled at 88°-86° C mm Hg

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC=C(C=C1)C(C(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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